Chemical properties and structure of 1-Iodo-3-methoxy-2-nitrobenzene
Chemical properties and structure of 1-Iodo-3-methoxy-2-nitrobenzene
An In-Depth Technical Guide to 1-Iodo-3-methoxy-2-nitrobenzene: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Synthesis
1-Iodo-3-methoxy-2-nitrobenzene (CAS No. 725266-66-0) is a highly functionalized aromatic compound that serves as a pivotal intermediate in advanced organic synthesis.[1] Its unique substitution pattern, featuring an iodine atom, a methoxy group, and a nitro group, imparts a versatile reactivity profile that is strategically leveraged by medicinal chemists and materials scientists. The presence of an aryl iodide facilitates a wide array of powerful cross-coupling reactions, the electron-withdrawing nitro group activates the ring for certain transformations and serves as a precursor to an amine, while the methoxy group modulates the electronic properties of the scaffold.
This guide provides a comprehensive overview of the chemical properties, molecular structure, and reactivity of 1-Iodo-3-methoxy-2-nitrobenzene. It offers field-proven insights into its synthesis and predictive analysis of its spectroscopic data, designed to empower researchers in harnessing its full synthetic potential for the development of novel pharmaceuticals, agrochemicals, and functional materials.[1]
Physicochemical and Structural Properties
The physical properties of 1-Iodo-3-methoxy-2-nitrobenzene are determined by the interplay of its three key functional groups. While extensive experimental data for this specific isomer is not widely published, its core characteristics can be reliably established.
Data Summary
A summary of the known and estimated physicochemical properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | 1-Iodo-3-methoxy-2-nitrobenzene | N/A |
| CAS Number | 725266-66-0 | [1][2][3] |
| Molecular Formula | C₇H₆INO₃ | [1][2] |
| Molecular Weight | 279.03 g/mol | [1][2] |
| Appearance | Estimated: Yellowish solid | Analogy |
| Melting Point | Not reported; estimated > 50 °C | Analogy[4] |
| Boiling Point | Not reported; estimated > 280 °C | Analogy |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Analogy |
| Storage | 2-8°C or Room Temperature, sealed, dry, and in a dark place. | [3] |
Molecular Structure and Conformation
The benzene ring of 1-Iodo-3-methoxy-2-nitrobenzene is substituted with sterically demanding groups at adjacent positions (1, 2, and 3). This arrangement forces a specific, relatively planar conformation to minimize steric strain.
A key structural feature, inferred from studies on related isomers like 1-iodo-4-methoxy-2-nitrobenzene, is the high probability of a significant intramolecular halogen bond—an attractive interaction between the iodine atom and an oxygen atom of the adjacent nitro group.[4] This I···O interaction is shorter than the sum of their van der Waals radii and contributes to the planarity and stability of the molecule's conformation.[4] This structural rigidity and defined electronic surface are critical factors in molecular recognition and binding events, a key consideration in drug design.
Predicted Spectroscopic Analysis
¹H NMR Spectroscopy (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one singlet in the aliphatic region.
-
δ ~7.60-7.70 ppm (t, 1H, J ≈ 8.0 Hz): This triplet corresponds to the proton at the C5 position. It is coupled to the two adjacent protons at C4 and C6, resulting in a triplet.
-
δ ~7.20-7.30 ppm (dd, 1H, J ≈ 8.0, 1.5 Hz): This doublet of doublets is assigned to the proton at C4. It shows a large coupling to the C5 proton and a smaller coupling to the C6 proton. The methoxy group at C3 shields this proton relative to the others.
-
δ ~7.10-7.20 ppm (dd, 1H, J ≈ 8.0, 1.5 Hz): This signal corresponds to the proton at C6. It is deshielded by the adjacent iodine atom and coupled to the C5 proton.
-
δ ~3.95 ppm (s, 3H): A sharp singlet representing the three equivalent protons of the methoxy (-OCH₃) group.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to display seven unique signals.
-
δ ~155-160 ppm (C-NO₂): The carbon atom (C2) bearing the strongly electron-withdrawing nitro group will be significantly deshielded.
-
δ ~150-155 ppm (C-OCH₃): The carbon atom (C3) attached to the methoxy group.
-
δ ~130-135 ppm (C-H): Aromatic methine carbon signal.
-
δ ~120-125 ppm (C-H): Aromatic methine carbon signal.
-
δ ~115-120 ppm (C-H): Aromatic methine carbon signal.
-
δ ~90-95 ppm (C-I): The carbon atom (C1) directly bonded to iodine experiences a strong shielding effect due to the "heavy atom effect," shifting it significantly upfield.
-
δ ~56 ppm (-OCH₃): The carbon of the methyl group in the methoxy substituent.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the nitro and methoxy groups.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy group.
-
~1550-1520 cm⁻¹ (strong, sharp): Asymmetric N-O stretching of the nitro group. This is one of the most characteristic peaks.
-
~1360-1340 cm⁻¹ (strong, sharp): Symmetric N-O stretching of the nitro group.
-
~1270-1240 cm⁻¹ (strong): Aryl ether C-O stretching.
-
~1050-1020 cm⁻¹: Aliphatic ether C-O stretching.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following key fragments would be expected:
-
m/z 279: Molecular ion (M⁺) peak.
-
m/z 233: Loss of NO₂ radical ([M - 46]⁺).
-
m/z 152: Loss of iodine radical ([M - 127]⁺).
-
m/z 124: Loss of iodine and CO ([M - I - 28]⁺).
Synthesis via Sandmeyer Reaction
A reliable and scalable synthesis of 1-Iodo-3-methoxy-2-nitrobenzene can be achieved via a Sandmeyer-type reaction, starting from the commercially available 3-methoxy-2-nitroaniline. This classic transformation involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by an iodide nucleophile.[5][6]
Rationale Behind the Protocol
The conversion of an aryl amine to an aryl iodide via diazotization is a cornerstone of aromatic chemistry, allowing for substitution patterns not easily accessible by other means.[7] The key intermediate is the aryl diazonium salt. Its formation requires cold, acidic conditions (0-5 °C) to prevent premature decomposition and unwanted side reactions.[8] The subsequent displacement with potassium iodide is highly efficient and, unlike other Sandmeyer reactions (e.g., for Cl or Br), does not typically require a copper catalyst.[5]
Detailed Experimental Protocol
Materials and Reagents:
-
3-Methoxy-2-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
-
Sodium Thiosulfate (Na₂S₂O₃) solution (10% w/v)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of Amine Salt: In a 250 mL flask, carefully add concentrated H₂SO₄ (e.g., 10 mL) to deionized water (e.g., 50 mL) with cooling in an ice bath. To this acidic solution, add 3-methoxy-2-nitroaniline (e.g., 0.05 mol) in portions with stirring. Continue stirring until a clear solution of the amine sulfate salt is formed. Cool this solution to 0-5 °C in an ice-salt bath.
-
Diazotization: In a separate beaker, dissolve sodium nitrite (e.g., 0.055 mol) in a minimal amount of cold deionized water (e.g., 15 mL). Add this NaNO₂ solution dropwise to the cold amine salt solution from Step 1. Crucial: Maintain the internal temperature below 5 °C throughout the addition using the ice-salt bath. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Iodide Displacement: In a larger beaker (e.g., 500 mL), dissolve potassium iodide (e.g., 0.075 mol) in deionized water (e.g., 50 mL). Slowly and carefully add the cold diazonium salt solution from Step 2 to the KI solution with gentle stirring. Vigorous evolution of nitrogen gas (N₂) will occur.
-
Reaction Completion and Work-up: After the addition is complete and gas evolution has subsided, allow the mixture to warm to room temperature and stir for 1-2 hours. A dark solid or oil should precipitate.
-
Quenching: Add 10% sodium thiosulfate solution dropwise until the dark color of excess iodine (I₂) is discharged, resulting in a lighter-colored precipitate.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-Iodo-3-methoxy-2-nitrobenzene.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-Iodo-3-methoxy-2-nitrobenzene.
Chemical Reactivity and Synthetic Applications
The synthetic utility of 1-Iodo-3-methoxy-2-nitrobenzene stems from the distinct reactivity of its functional groups, which can be addressed selectively or used in concert to build molecular complexity.
-
Palladium-Catalyzed Cross-Coupling: The C-I bond is the most reactive site for cross-coupling reactions. It readily participates in Suzuki, Sonogashira, Heck, Stille, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of aryl, vinyl, alkynyl, and amino substituents at the C1 position, making it an invaluable tool for library synthesis in drug discovery.
-
Nucleophilic Aromatic Substitution (SₙAr): While the C-I bond is susceptible to SₙAr, the strong electron-withdrawing effect of the ortho-nitro group makes the ring highly activated towards this pathway. However, the C-I bond is a better leaving group than the nitro group, so reactions with potent nucleophiles can lead to displacement of the iodide.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative using various reagents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). This unmasks a nucleophilic amino group, which can then be used for amide bond formation, further cross-coupling, or cyclization reactions to form heterocyclic cores common in pharmaceuticals.
-
Modulation by the Methoxy Group: The electron-donating methoxy group influences the regioselectivity of further electrophilic aromatic substitution reactions, should they be attempted, although the nitro group's deactivating effect generally makes such reactions challenging.
Its primary role is as an intermediate for producing more complex molecules, especially active pharmaceutical ingredients (APIs) and agrochemicals that require specific aromatic substitution patterns.[1]
Safety and Handling
As a laboratory chemical, 1-Iodo-3-methoxy-2-nitrobenzene should be handled with appropriate care. While a specific safety data sheet (SDS) is not universally available, the hazards can be inferred from structurally related compounds.
-
General Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled, similar to other iodo-nitro-aromatic compounds. May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.
Always consult the material safety data sheet (MSDS) provided by the supplier before use and follow standard laboratory safety protocols.
References
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Reddit - r/OrganicChemistry. (2021, February 11). 1-Iodo 4 nitrobenzene was synthesised from p-nitroaniline by diazotisation... Retrieved from [Link]
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Vibzz Lab. (2021, February 10). p-Iodonitrobenzene : Organic synthesis. YouTube. Retrieved from [Link]
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Kauppinen, R., et al. (1997). Multinuclear Magnetic Resonance Spectroscopic and Semiempirical Molecular Orbital (AM1) Studies of Substituted Anisoles. Bulletin of the Chemical Society of Japan, 70(5), 1165-1171. Retrieved from [Link]
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